molecular formula C25H31IN2O5Si B12328164 Uridine, 2'-deoxy-5'-O-[(1,1-dimethylethyl)diphenylsilyl]-5-iodo-

Uridine, 2'-deoxy-5'-O-[(1,1-dimethylethyl)diphenylsilyl]-5-iodo-

Cat. No.: B12328164
M. Wt: 594.5 g/mol
InChI Key: LXUXWEIIYULGRT-XVQIHIMPSA-N
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Description

Uridine, 2’-deoxy-5’-O-[(1,1-dimethylethyl)diphenylsilyl]-5-iodo- is a synthetic nucleoside analog. It is a derivative of uridine, a nucleoside that plays a crucial role in the synthesis of RNA. The addition of the 5-iodo group and the 5’-O-[(1,1-dimethylethyl)diphenylsilyl] group modifies its chemical properties, making it useful in various scientific research applications.

Properties

Molecular Formula

C25H31IN2O5Si

Molecular Weight

594.5 g/mol

IUPAC Name

1-[(2R,4S,5R)-5-[[tert-butyl(diphenyl)silyl]oxymethyl]-4-hydroxyoxolan-2-yl]-5-iodo-1,3-diazinane-2,4-dione

InChI

InChI=1S/C25H31IN2O5Si/c1-25(2,3)34(17-10-6-4-7-11-17,18-12-8-5-9-13-18)32-16-21-20(29)14-22(33-21)28-15-19(26)23(30)27-24(28)31/h4-13,19-22,29H,14-16H2,1-3H3,(H,27,30,31)/t19?,20-,21+,22+/m0/s1

InChI Key

LXUXWEIIYULGRT-XVQIHIMPSA-N

Isomeric SMILES

CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OC[C@@H]3[C@H](C[C@@H](O3)N4CC(C(=O)NC4=O)I)O

Canonical SMILES

CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCC3C(CC(O3)N4CC(C(=O)NC4=O)I)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Uridine, 2’-deoxy-5’-O-[(1,1-dimethylethyl)diphenylsilyl]-5-iodo- typically involves multiple steps. The starting material is usually uridine, which undergoes deoxygenation at the 2’ position to form 2’-deoxyuridine. This intermediate is then protected at the 5’ position with a [(1,1-dimethylethyl)diphenylsilyl] group.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

Uridine, 2’-deoxy-5’-O-[(1,1-dimethylethyl)diphenylsilyl]-5-iodo- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various nucleoside analogs with different functional groups at the 5-position.

Scientific Research Applications

Uridine, 2’-deoxy-5’-O-[(1,1-dimethylethyl)diphenylsilyl]-5-iodo- has several scientific research applications:

Mechanism of Action

The mechanism of action of Uridine, 2’-deoxy-5’-O-[(1,1-dimethylethyl)diphenylsilyl]-5-iodo- involves its incorporation into nucleic acids. The presence of the 5-iodo group can disrupt normal nucleic acid function, leading to the inhibition of viral replication or cancer cell proliferation. The silyl protecting group can also influence the compound’s stability and reactivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of Uridine, 2’-deoxy-5’-O-[(1,1-dimethylethyl)diphenylsilyl]-5-iodo- lies in its specific modifications, which confer unique chemical properties and biological activities. The 5-iodo group and the silyl protecting group make it particularly useful in nucleic acid research and pharmaceutical development .

Biological Activity

Uridine, 2'-deoxy-5'-O-[(1,1-dimethylethyl)diphenylsilyl]-5-iodo-, commonly referred to as a uridine analog, has garnered attention in pharmacological research due to its potential therapeutic applications. This compound is structurally modified to enhance its biological properties, particularly in the context of neurological and antiviral activities.

  • Molecular Formula : C34H38N2O5Si
  • Molecular Weight : 582.76 g/mol
  • CAS Number : 860651-71-4

Biological Activity Overview

Research indicates that uridine and its derivatives exhibit a range of biological activities, including:

  • Antiviral Effects : Analog compounds have been studied for their ability to inhibit viral replication.
  • Neuroprotective Properties : Uridine is known to support neuronal health, potentially benefiting conditions like Alzheimer's disease.
  • Antiepileptic Activity : Some studies suggest that uridine analogs may possess anticonvulsant properties.

The biological activity of uridine analogs is primarily attributed to their interaction with nucleic acid synthesis and cellular signaling pathways. Key mechanisms include:

  • Inhibition of Viral RNA Polymerase : Certain modifications enhance binding affinity to viral enzymes.
  • Modulation of Neurotransmitter Systems : Uridine may influence the synthesis of neurotransmitters, impacting mood and cognitive functions.

Case Study 1: Antiviral Activity

A study conducted by Connolly et al. (1999) explored the antiviral properties of uridine analogs. The findings indicated that these compounds could inhibit the replication of RNA viruses by targeting viral polymerases. The study highlighted the potential for developing new antiviral therapies based on these modifications.

Case Study 2: Neuroprotective Effects

Research published in Trends in Pharmacological Sciences demonstrated that uridine supplementation improved cognitive function in animal models of neurodegenerative diseases. The study suggested that uridine enhances synaptic plasticity and neurogenesis, providing a protective effect against neurodegeneration.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntiviralInhibition of viral replicationConnolly et al., 1999
NeuroprotectiveImproved cognitive function and synaptic plasticityTrends Pharmacol Sci
AntiepilepticPotential anticonvulsant effectsVarious studies

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